2,2-Dimethyl-2H-chromen-6-amine
Overview
Description
“2,2-Dimethyl-2H-chromen-6-amine” is a chemical compound1. However, detailed information about this specific compound is not readily available in the search results.
Synthesis Analysis
The synthesis of 2,2-Dimethyl-2H-chromen-6-amine and its derivatives has been reported in several studies234. For instance, one study described the design and synthesis of four series of 2,2-dimethyl-2H-chromene derivatives2. These derivatives were synthesized and characterized by spectroscopic analysis2.
Molecular Structure Analysis
The molecular structure of 2,2-Dimethyl-2H-chromen-6-amine is not explicitly mentioned in the search results. However, it is known that the benzopyran skeleton, particularly 2,2-dimethyl-2H-chromene, is common in numerous phytochemical classes of natural products2.Chemical Reactions Analysis
The chemical reactions involving 2,2-Dimethyl-2H-chromen-6-amine are not explicitly detailed in the search results. However, one study mentioned the synthesis of 2,2-dimethyl-2H-chromene derivatives, which involved various chemical reactions2.Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2-Dimethyl-2H-chromen-6-amine are not explicitly mentioned in the search results.Scientific Research Applications
- Summary of the Application : 2,2-Dimethyl-2H-chromen-6-amine and its derivatives have been identified as potential antifungal agents. They have been designed and synthesized for use in agriculture, specifically for the control of phytopathogenic fungi .
- Methods of Application or Experimental Procedures : Four series of 2,2-dimethyl-2H-chromene derivatives were designed, synthesized, and characterized by spectroscopic analysis. The antifungal activities of all the target compounds against nine phytopathogenic fungi were evaluated in vitro .
- Results or Outcomes : Preliminary results indicated that most of the target compounds exhibited obvious antifungal activity at the concentration of 50 μg/mL. Among them, compound 4j displayed more promising antifungal potency against Fusarium solani, Pyricularia oryzae, Alternaria brassicae, Valsa mali and Alternaria alternata strains than the two commercially available fungicides chlorothalonil and hymexazol, with the corresponding EC50 values of 6.3, 7.7, 7.1, 7.5, 4.0 μg/mL, respectively .
Safety And Hazards
The safety information for 2,2-Dimethyl-2H-chromen-6-amine indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302, H315, H319, H335, and the precautionary statement is P2615.
Future Directions
The future application of 2,2-dimethyl-2H-chromenes, including 2,2-Dimethyl-2H-chromen-6-amine, could be as botanical fungicides in agriculture2. This is based on a study that found that 2,2-dimethyl-2H-chromene derivatives exhibited antifungal activity2.
Please note that this analysis is based on the available search results and may not cover all aspects of the compound. For a more comprehensive understanding, further research and consultation with experts in the field may be necessary.
properties
IUPAC Name |
2,2-dimethylchromen-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-11(2)6-5-8-7-9(12)3-4-10(8)13-11/h3-7H,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJNLKVSQVLBFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC(=C2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60435238 | |
Record name | 6-amino-2,2-dimethylchromene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-2H-chromen-6-amine | |
CAS RN |
135082-85-8 | |
Record name | 6-amino-2,2-dimethylchromene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60435238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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